GW-406381 GW-406381 GW-406381 has been used in trials studying the treatment of Pain, Trauma, Neurodynia, Dental Pain, and Hyperalgesia, among others.
Brand Name: Vulcanchem
CAS No.: 221148-46-5
VCID: VC0529612
InChI: InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol

GW-406381

CAS No.: 221148-46-5

Cat. No.: VC0529612

Molecular Formula: C21H19N3O3S

Molecular Weight: 393.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GW-406381 - 221148-46-5

Specification

CAS No. 221148-46-5
Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine
Standard InChI InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
Standard InChI Key NXMZBNYLCVTRGB-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Appearance Solid powder

Introduction

Chemical Identity and Pharmacological Profile

GW-406381, chemically designated as 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is characterized by its sulfonamide backbone and fluorinated aromatic groups. Its molecular formula is C21H19F4N3O2S\text{C}_{21}\text{H}_{19}\text{F}_{4}\text{N}_{3}\text{O}_{2}\text{S}, with a molecular weight of 477.45 g/mol . The compound’s structure facilitates high selectivity for COX-2 over COX-1, with an inhibitory concentration (IC50_{50}) ratio exceeding 1,000-fold in enzymatic assays .

Table 1: Key Chemical and Pharmacological Properties of GW-406381

PropertyValue
CAS Number221148-46-5
Molecular FormulaC21H19F4N3O2S\text{C}_{21}\text{H}_{19}\text{F}_{4}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight477.45 g/mol
Solubility25 mg/mL in DMSO
Selectivity (COX-2/COX-1)>1,000-fold
CNS PenetrationBrain:blood ratio >1

GW-406381’s brain:blood ratio exceeds 1, distinguishing it from rofecoxib and celecoxib, which exhibit limited CNS distribution . This property underpins its investigational use in conditions involving central sensitization, such as neuropathic pain.

Mechanism of Action: Dual Peripheral and Central Effects

In comparative studies, GW-406381 reduced spinal cord prostaglandin E2_2 (PGE2_2) levels by 70% at 30 mg/kg, whereas celecoxib showed no significant effect . This suggests that central COX-2 inhibition may be critical for managing pain states involving neuronal hypersensitivity.

Preclinical Efficacy in Animal Models

GW-406381 has been evaluated across multiple pain models, demonstrating broad activity:

Table 2: Preclinical Efficacy of GW-406381

ModelDose (mg/kg)Outcome
Carrageenan-induced inflammation1–1050–70% reduction in edema
Chronic constriction injury1060% reduction in mechanical allodynia
Capsaicin-induced hyperalgesia30Complete reversal of thermal hyperalgesia

These studies positioned GW-406381 as a candidate for osteoarthritis and neuropathic pain, prompting clinical trials in humans.

Clinical Trials in Osteoarthritis

Two randomized, double-blind studies evaluated GW-406381 in knee osteoarthritis (OA):

Study B (12-Week Flare Design)

  • Participants: 1,331 patients randomized to GW-406381 (1–50 mg), celecoxib (200 mg), or placebo .

  • Primary Endpoints: WOMAC pain/function subscores and Patient Global Assessment (PGA).

  • Results: No GW-406381 dose outperformed placebo. Celecoxib was superior to placebo on all endpoints .

The discrepancy between studies may relate to design differences: Study A enrolled patients with stable pain, whereas Study B required flare induction, potentially masking GW-406381’s effects in acute-on-chronic pain.

Clinical Trials in Migraine and Neuropathic Pain

Migraine (CXA20008 Trial)

  • Design: Single-dose, placebo-controlled study comparing GW-406381 (70 mg) and naproxen (825 mg) .

  • Results: At 2 hours, 50% of GW-406381 patients reported headache relief vs. 35% on placebo (P = .032). Naproxen achieved 56% relief (P = .005) .

AEGW-406381 50 mg (%)Placebo (%)
Hypertension126
Peripheral Edema85
Headache76

Notably, celecoxib exhibited fewer AEs in Study A but showed efficacy in Study B, underscoring the complexity of COX-2 inhibitor safety .

Therapeutic Implications and Future Directions

GW-406381’s CNS penetration offers theoretical advantages in neuropathic pain, though clinical evidence remains inconclusive. Its efficacy in migraine and mixed OA results suggest context-dependent utility. Future research should:

  • Evaluate longer treatment durations in neuropathic pain.

  • Compare GW-406381 with gabapentinoids in central sensitization models.

  • Investigate biomarkers to identify responders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator